2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-fluorophenyl)acetamide
Description
The compound 2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-fluorophenyl)acetamide features a 1,2-dihydroquinolin-2-one core substituted with:
- 3-{[(4-Ethylphenyl)amino]methyl}: Introduces a secondary amine for hydrogen bonding and structural flexibility.
- N-(2-Fluorophenyl)acetamide: Provides halogenated aromaticity, influencing metabolic stability and receptor interactions.
Properties
IUPAC Name |
2-[3-[(4-ethylanilino)methyl]-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O4/c1-4-18-9-11-21(12-10-18)30-16-20-13-19-14-25(35-2)26(36-3)15-24(19)32(28(20)34)17-27(33)31-23-8-6-5-7-22(23)29/h5-15,30H,4,16-17H2,1-3H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXPRZZELGISHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde under acidic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the quinoline derivative is reacted with formaldehyde and an amine (4-ethylphenylamine) under basic conditions.
Acylation: The final step involves the acylation of the aminomethylquinoline derivative with 2-fluorophenylacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the quinoline ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the quinoline core. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl moiety. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Preliminary studies may focus on its activity against certain diseases or conditions, such as cancer or infectious diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. For example, it could inhibit an enzyme involved in a disease pathway, thereby exerting a therapeutic effect. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Features of Related Compounds
Substituent-Driven Pharmacological Profiles
- Halogenation : The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to 4-methylphenyl () or 3,4-dichlorophenyl (), which are bulkier and more lipophilic .
- Methoxy vs. Chloro/Sulfanyl : The 6,7-dimethoxy groups in the target compound improve solubility relative to 6-chloro () or sulfanyl substituents, which could reduce bioavailability due to higher hydrophobicity .
- Aminoalkyl vs. Pyrazolyl: The 3-{[(4-ethylphenyl)amino]methyl} sidechain offers conformational flexibility for receptor binding, contrasting with the rigid pyrazol-4-yl group in .
Biological Activity
The compound 2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-fluorophenyl)acetamide is a synthetic organic compound belonging to the quinoline family. It has garnered significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article will delve into its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₃₀H₃₃N₃O₄
- Molecular Weight : 499.6 g/mol
- CAS Number : 894555-68-1
The compound features a quinoline core substituted with various functional groups, including methoxy and ethylphenyl moieties. These structural characteristics contribute to its potential biological activity and chemical reactivity.
Anticancer Properties
Research indicates that compounds similar to this quinoline derivative exhibit significant anticancer properties . Studies have shown that they can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example:
- In vitro studies demonstrated that related compounds affect pathways associated with cell migration and invasion, particularly in mutant p53-dependent mechanisms.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression.
- Receptor Modulation : It may modulate the activity of receptors that play a role in cellular signaling pathways associated with cancer.
- Nucleophilic Substitution Reactions : The amine group can participate in nucleophilic substitution reactions, enhancing its reactivity.
Study on Anticancer Activity
A study published in a peer-reviewed journal focused on the synthesis and evaluation of similar quinoline derivatives for their anticancer activity. The results indicated that these compounds could significantly reduce tumor growth in xenograft models, suggesting their potential as therapeutic agents against various cancers .
Docking Studies
Preliminary computational docking studies have suggested that the compound binds effectively to specific targets involved in cancer cell signaling pathways. These studies predict binding affinities and elucidate mechanisms of action at the molecular level, providing insights into how the compound interacts with its targets.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Quetiapine Fumarate | C₂₁H₂₅N₃O₂S | Antipsychotic properties; different core structure |
| 4-Ethylphenol | C₁₀H₁₄O | Simple phenolic structure; lacks nitrogen functionality |
| 6-Methoxyquinoline | C₁₀H₉NO | Basic quinoline structure; fewer substituents |
The uniqueness of This compound lies in its complex arrangement of functional groups that confer specific biological activities not present in simpler analogs.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound, particularly regarding reaction conditions and yield?
Answer: Synthesis optimization requires attention to:
- Reagent stoichiometry : For example, using a 1:3 molar ratio of starting material to acetyl chloride in acetylation reactions, as excess reagent ensures complete conversion .
- Solvent choice : Dichloromethane (CH₂Cl₂) is effective for reactions involving Na₂CO₃ as a base due to its inertness and compatibility with acid chlorides .
- Purification : Gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization (e.g., ethyl acetate) improves purity. Yields of ~58% are achievable with these steps .
Table 1: Example Synthesis Parameters from Analogous Compounds
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Acetylation | CH₂Cl₂, Na₂CO₃, 3–24 h, RT | 58% | |
| Purification | TLC (MeOH/CH₂Cl₂ gradient) | >95% |
Q. How can researchers resolve discrepancies in NMR data for structural confirmation?
Answer:
- Multi-nuclear NMR : Use both ¹H and ¹³C NMR to cross-validate substituent positions. For example, aromatic protons in analogous compounds show distinct doublets (δ 7.39 ppm, J = 8.4 Hz) correlating with adjacent substituents .
- Signal splitting : Analyze coupling constants (e.g., J = 3.8 Hz for methine protons) to confirm stereochemistry or rotational barriers .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 2-oxomorpholin-3-yl derivatives) to identify deviations caused by electronic effects .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods when handling volatile reagents (e.g., acetyl chloride) to avoid inhalation risks .
- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in this compound?
Answer:
- X-ray diffraction : Resolve dihedral angles between aromatic rings (e.g., 54.8°–77.5° in dichlorophenyl analogs) to study steric and electronic effects .
- Hydrogen bonding : Identify intermolecular interactions (e.g., N–H⋯O dimers with R₂²(10) motifs) that stabilize crystal packing .
Table 2: Crystallographic Parameters from Analogous Structures
| Parameter | Molecule A | Molecule B | Molecule C |
|---|---|---|---|
| Dihedral angle (°) | 54.8 | 76.2 | 77.5 |
| H-bond length (Å) | 2.89 | 2.94 | 2.91 |
| Reference |
Q. What methodological approaches are recommended for structure-activity relationship (SAR) studies?
Answer:
- Substituent variation : Modify the 4-ethylphenyl or 2-fluorophenyl groups to assess bioactivity changes. For example, replacing methoxy with methylsulfonyl groups alters electron-withdrawing properties .
- Molecular docking : Use in silico tools to predict binding interactions with targets (e.g., enzymes or receptors). The acetamide moiety’s hydrogen-bonding capacity is critical for target affinity .
- In vitro assays : Pair synthetic analogs with enzymatic inhibition studies to correlate structural features (e.g., cyano groups) with activity .
Q. How can researchers address contradictions in biological activity data across studies?
Answer:
- Batch purity validation : Ensure >95% purity via HPLC or LC-MS to rule out impurities as confounding factors .
- Assay standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) to minimize variability .
- Meta-analysis : Compare data across analogs (e.g., dichlorophenyl vs. fluorophenyl derivatives) to identify substituent-specific trends .
Q. What advanced techniques are suitable for studying metabolic stability or degradation pathways?
Answer:
- LC-MS/MS : Track metabolic products in hepatic microsomal assays. For example, demethylation of methoxy groups is a common degradation pathway .
- Isotopic labeling : Use ¹⁴C-labeled acetamide moieties to trace metabolic intermediates in vivo .
- Computational modeling : Predict CYP450-mediated oxidation sites using software like Schrödinger Suite .
Q. How can molecular dynamics (MD) simulations enhance understanding of target binding?
Answer:
- Trajectory analysis : Simulate ligand-receptor interactions over 100+ ns to identify stable binding poses .
- Free energy calculations : Use MM-GBSA to quantify binding affinities, focusing on key residues (e.g., polar interactions with fluorophenyl groups) .
- Comparative studies : Overlay simulation data with crystallographic results (e.g., from ) to validate conformational stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
